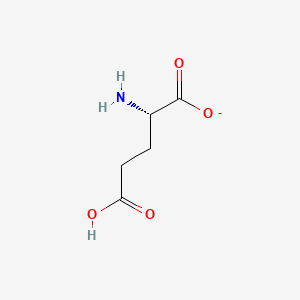![molecular formula C9H15NO2 B13113761 Ethyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13113761.png)
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its sterically constrained molecular framework, which can enhance the efficiency and selectivity of ligands for various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azaspiro[3.3]heptane-6-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . Another approach involves the reduction of nitrile intermediates with lithium aluminum hydride, followed by ring closure under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been optimized to achieve high yields under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of amines from nitrile intermediates.
Substitution: Introduction of various functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) for epoxidation.
Reduction: Lithium aluminum hydride for nitrile reduction.
Substitution: Use of Grignard reagents and Wittig reactions for alkylation and condensation.
Major Products: The major products formed from these reactions include oxo derivatives, primary amines, and various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The rigid spirocyclic scaffold allows for precise spatial arrangement of functional groups, enhancing ligand-target interactions. This compound can act as a selective ligand for various biological targets, potentially modulating their activity and leading to pronounced biological effects .
Comparación Con Compuestos Similares
Ethyl 2-azaspiro[3.3]heptane-6-carboxylate can be compared with other spirocyclic compounds such as:
- 2-aminoisobutyric acid
- 2-azetidinecarboxylic acid
- 2,4-methanoproline
These compounds share the characteristic of being sterically constrained, which is beneficial for drug design. this compound is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
ethyl 2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-3-9(4-7)5-10-6-9/h7,10H,2-6H2,1H3 |
Clave InChI |
YRYOUQQHBAQWBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2(C1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)

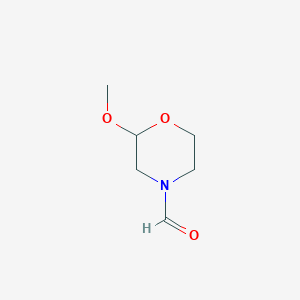

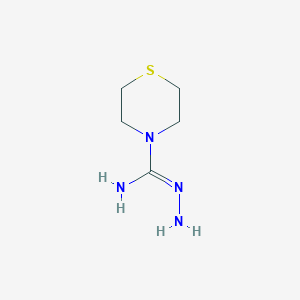


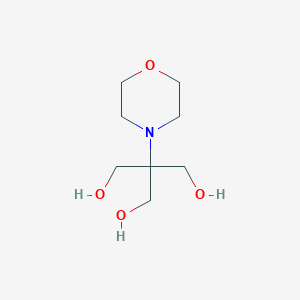
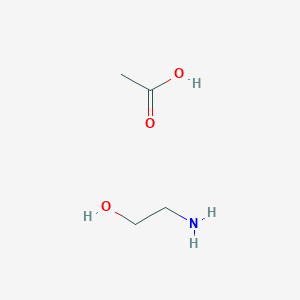
![7-Cyclopropyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13113745.png)
